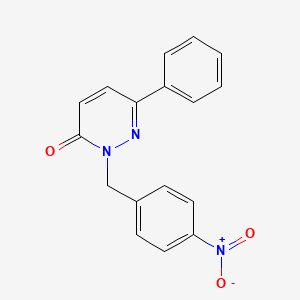

2-(4-nitrobenzyl)-6-phenylpyridazin-3(2H)-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound 2-(4-nitrobenzyl)-6-phenylpyridazin-3(2H)-one is a derivative of the benzoxazine and benzothiazole families, which are known for their various biological activities and applications in material science. While the specific compound is not directly studied in the provided papers, related compounds such as 2-(4-nitrophenyl)-4H-3,1-benzoxazin-4-one (NPB) and 6-(2-nitrobenzyl)-3,5-dioxo-2,3,4,5-tetrahydro-as-triazines have been analyzed for their structural and vibrational properties, as well as for their potential antitumor activities .

Synthesis Analysis

The synthesis of related nitrobenzyl derivatives typically involves condensation reactions, as seen in the preparation of 6-nitro-2-(substituted-phenyl)benzothiazoles, which are synthesized by condensing substituted benzaldehydes with 2-amino-5-nitrothiophenol . Similarly, 6-(2-nitrobenzyl)-3,5-dioxo-2,3,4,5-tetrahydro-as-triazines are prepared through methods based on stereochemical conditions . These methods could potentially be adapted for the synthesis of this compound.

Molecular Structure Analysis

The molecular structure and vibrational properties of NPB, a related compound, have been studied using FTIR and FT-Raman spectra combined with DFT calculations. These studies include Natural Bond Orbital (NBO), Atoms in Molecules (AIM), and frontier orbitals analyses, which help predict reactivity and stability . Such analyses are crucial for understanding the electronic properties and reactivity of the compound .

Chemical Reactions Analysis

The reactivity of benzoxazine derivatives is influenced by the substituents on the ring. For example, the addition of water and ring-opening reactions of benzoxazines to give 2-aminobenzyl esters have been studied, showing that the rate of reaction changes with pH and buffer concentration, indicating a mechanism involving a tetrahedral carbonyl addition intermediate . This information can be useful in predicting the behavior of this compound in various chemical environments.

Physical and Chemical Properties Analysis

The physical and chemical properties of nitrobenzyl derivatives are influenced by their molecular structure. For instance, the presence of nitro groups can affect the vibrational spectra, as evidenced by the IR and Raman bands in NPB . Additionally, the polymorphism observed in related compounds, such as 4-(4-acetylphenyl)piperazin-1-ium 2-amino-4-nitrobenzoate, demonstrates the importance of crystallography in understanding the solid-state properties, which can have implications for the stability and solubility of the compound .

Applications De Recherche Scientifique

Alternative Routes and Synthesis Methods

Nitrones are highlighted as significant compounds for their roles in various synthetic strategies, including their use as spin-trap reagents and therapeutic agents. Research into the condensation of hydrazonophenylacetaldehyde oxime with different aldehydes, including the synthesis of compounds related to the structure of 2-(4-nitrobenzyl)-6-phenylpyridazin-3(2H)-one, reveals the importance of these reactions for creating biologically active and structurally unique molecules. This synthesis pathway, involving nitro-substituted benzyl compounds, underscores the utility of these chemicals in organic chemistry and potential drug discovery applications (Safin et al., 2017).

Structural and Molecular Interactions

Studies on N-(p-nitrobenzyl)iminodiacetic acid (H2NBIDA) and its mixed-ligand copper(II) complexes highlight the ability of the nitrobenzyl group to participate in π,π-interactions. These interactions play a crucial role in molecular recognition processes and the building of crystal structures, indicating the potential for using nitro-substituted benzyl compounds in the development of new materials with specific properties (Sánchez-Moreno et al., 2003).

Photophysical Properties and Applications

Research into platinum(II) terpyridyl acetylide complexes with nitrophenyl moieties explores the photophysical and electrochemical properties of these compounds. These studies are essential for understanding how nitro-substituted benzyl compounds can be utilized in the design of materials with specific optical and electronic characteristics. This research is particularly relevant for the development of new photonic and electronic devices (Jarosz et al., 2009).

Crystallography and Material Science

The crystal structure analysis of compounds related to this compound reveals significant insights into the molecular geometry and interactions within these materials. Understanding the conformational properties and hydrogen bonding patterns in these structures aids in the design of novel materials with tailored properties for applications in material science and engineering (Chouguiat et al., 2014).

Polymeric Materials

The synthesis of polybenzoxazine with phenylnitrile functional groups demonstrates the potential for incorporating nitro-substituted benzyl compounds into polymeric materials. These materials exhibit improved thermal stability and mechanical properties, highlighting the relevance of such compounds in advancing polymer technology and applications (Qi et al., 2009).

Propriétés

IUPAC Name |

2-[(4-nitrophenyl)methyl]-6-phenylpyridazin-3-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H13N3O3/c21-17-11-10-16(14-4-2-1-3-5-14)18-19(17)12-13-6-8-15(9-7-13)20(22)23/h1-11H,12H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KAKGVSQTKZXWQS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=NN(C(=O)C=C2)CC3=CC=C(C=C3)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H13N3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

307.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-((1-((2-methoxyphenyl)carbamoyl)piperidin-4-yl)methyl)benzo[d]thiazole-2-carboxamide](/img/structure/B2547172.png)

![{2-[(3-Fluorobenzyl)thio]phenyl}amine hydrochloride](/img/structure/B2547173.png)

![2-[(3-amino-1H-isoindol-2-ium-2-yl)methyl]benzonitrile;bromide](/img/structure/B2547176.png)

![N-[2-chloro-6-(1H-1,2,4-triazol-1-yl)benzyl]-N'-(2,6-dimethylphenyl)urea](/img/structure/B2547179.png)

![N-(3-methoxypropyl)-4-[(4-oxo-1,2,3-benzotriazin-3-yl)methyl]benzamide](/img/structure/B2547192.png)